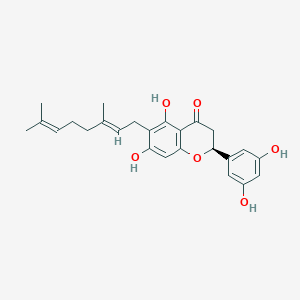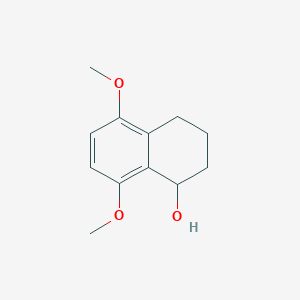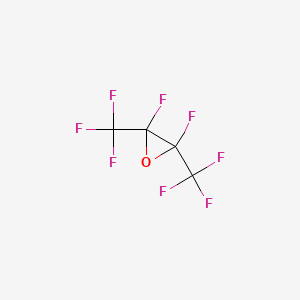![molecular formula C11H11NO4 B14752226 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole CAS No. 1211-65-0](/img/structure/B14752226.png)
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a nitrobutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a nitroalkene under specific conditions. One common method includes the use of a base-catalyzed condensation reaction where the benzodioxole is reacted with 2-nitrobut-1-ene in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzodioxole ring, leading to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole: can be compared with other nitroalkene-substituted benzodioxoles and related compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobutenyl group provides unique reactivity compared to other nitroalkene derivatives, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1211-65-0 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO4/c1-2-9(12(13)14)5-8-3-4-10-11(6-8)16-7-15-10/h3-6H,2,7H2,1H3/b9-5- |
Clé InChI |
LHWIZYOSZOQHOY-UITAMQMPSA-N |
SMILES isomérique |
CC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] |
SMILES canonique |
CCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

